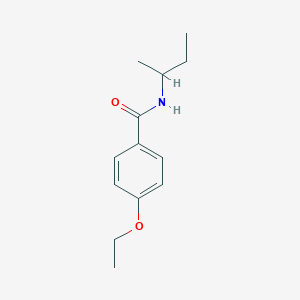

N-(sec-butyl)-4-ethoxybenzamide

Description

General Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives represent a significant class of compounds in chemical research, primarily due to their versatile chemical nature and wide range of biological activities. The core structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a valuable scaffold that can be readily modified. mdpi.com This ease of synthesis and the ability to introduce diverse substituents at various positions on both the phenyl ring and the amide nitrogen allow chemists to systematically investigate structure-activity relationships (SAR). mdpi.com

In medicinal chemistry, substituted benzamides have been explored for numerous therapeutic applications. Researchers have synthesized and evaluated benzamide derivatives as potential antitumor, antioxidant, and enzyme-inhibiting agents. acs.orgresearchgate.net The amide bond is a crucial feature in many biologically active molecules, and its incorporation into an aromatic system creates a stable, yet reactive, framework. mdpi.com The ability of the amide N-H and carbonyl oxygen to participate in hydrogen bonding is a key factor in the interaction of these molecules with biological targets like enzymes and receptors. nih.gov Furthermore, the aromatic ring can engage in various non-covalent interactions, further defining the binding profile of the molecule. The broad utility of benzamides makes them a cornerstone in the development of new molecular entities for various scientific applications. mdpi.com

Rationale for Academic Investigation of N-(sec-butyl)-4-ethoxybenzamide

The benzamide core provides a proven platform for biological activity. The choice of substituents is critical in tuning this activity. The 4-ethoxy group (an oxygen atom connected to an ethyl group at the para position of the benzene ring) is an electron-donating group. This influences the electronic environment of the entire aromatic system and can affect how the molecule interacts with biological targets. It also provides a hydrogen bond acceptor site, potentially influencing solubility and binding.

The N-sec-butyl group is a non-polar, sterically significant substituent attached to the amide nitrogen. Its size, shape, and lipophilicity (tendency to dissolve in fats and oils) are critical determinants of the molecule's pharmacokinetic profile, such as its ability to cross cell membranes. The specific branched nature of the sec-butyl group, as opposed to a linear n-butyl or a bulkier tert-butyl group, allows researchers to probe the specific steric requirements of a potential binding pocket.

Therefore, the investigation of this compound allows for a detailed exploration of the interplay between the electronic effects of the para-alkoxy substituent and the steric and lipophilic contributions of the N-alkyl group. Comparing its properties to other closely related benzamides (e.g., those with methoxy (B1213986) or propoxy groups, or with different N-alkyl chains) can provide valuable data for building comprehensive SAR models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

Note: These properties are computationally predicted and serve as a baseline for academic investigation.

Scope and Research Trajectories for this compound

The research scope for this compound would logically begin with its chemical synthesis and characterization, followed by a systematic evaluation of its properties. Key research trajectories would include:

Synthesis and Analog Development: The primary research trajectory involves the efficient synthesis of this compound, typically through the reaction of 4-ethoxybenzoyl chloride with sec-butylamine (B1681703). Following successful synthesis, a library of analogs could be created. This would involve varying the N-alkyl substituent (e.g., isopropyl, isobutyl, cyclopentyl) and the alkoxy group (e.g., methoxy, propoxy) to build a clear SAR profile.

Biological Screening: Given the broad biological activities of the benzamide class, this compound would be a candidate for broad biological screening assays. Based on the activities of structurally similar compounds, initial screens could focus on areas such as antifungal, herbicidal, insecticidal, or enzyme inhibition (e.g., against acetylcholinesterase or histone deacetylases). mdpi.comresearchgate.net

Structural and Physicochemical Analysis: A thorough investigation would involve detailed analytical characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the structure. X-ray crystallography could be employed to determine its three-dimensional structure and intermolecular interactions in the solid state.

Computational Modeling: Molecular docking studies could be performed to predict potential biological targets. By modeling the interactions of this compound with the active sites of various known enzymes and receptors, researchers can prioritize which biological assays are most likely to yield significant results. This computational approach helps to rationalize observed activities and guide the design of more potent analogs.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVBWNAKEBOUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Sec Butyl 4 Ethoxybenzamide and Analogues

Established Synthetic Pathways for N-Substituted Benzamides

The construction of the N-substituted benzamide (B126) scaffold can be achieved through several reliable and well-documented synthetic methodologies. The most prominent among these are amide coupling reactions and the Ritter reaction, each offering distinct advantages and facing specific challenges.

Amide bond formation through the coupling of a carboxylic acid and an amine is a cornerstone of organic synthesis. luxembourg-bio.com This approach typically involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

A general scheme for this transformation involves the reaction of 4-ethoxybenzoic acid with sec-butylamine (B1681703) in the presence of a coupling agent and a base. A variety of coupling reagents have been developed to promote this reaction, each with its own mechanism and efficacy. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. luxembourg-bio.com Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also powerful activating agents.

The choice of solvent and base is crucial for the success of the coupling reaction. Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) are commonly employed. The base, typically a non-nucleophilic amine such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine nucleophile.

A representative, albeit general, reaction is depicted below: 4-ethoxybenzoic acid + sec-butylamine + Coupling Agent/Base → N-(sec-butyl)-4-ethoxybenzamide

While highly effective, the optimization of these reactions is often necessary to maximize yield and purity, involving the screening of different coupling agents, solvents, temperatures, and reaction times.

The Ritter reaction provides an alternative and powerful method for the synthesis of N-substituted amides, particularly for those with tertiary or secondary alkyl groups on the nitrogen atom. wikipedia.org This reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid. wikipedia.org

In the context of synthesizing this compound, a plausible Ritter reaction would involve the reaction of 4-ethoxybenzonitrile (B1329842) with a source of the sec-butyl carbocation, such as 2-butanol (B46777) or isobutylene, under strongly acidic conditions.

4-ethoxybenzonitrile + sec-Butanol/H⁺ → this compound

Traditional Ritter reactions often employ stoichiometric amounts of strong acids like sulfuric acid, which can limit their applicability to substrates with acid-sensitive functional groups. wikipedia.org Consequently, significant research has been directed towards developing milder and more catalytic versions of this transformation. Various solid acid catalysts, Lewis acids, and other catalytic systems have been explored to promote the reaction under less harsh conditions. researchgate.netorganic-chemistry.org

Targeted Synthesis of this compound

While general methods for benzamide synthesis are well-established, the specific, optimized synthesis of this compound is not extensively detailed in publicly available literature. However, based on the principles of the aforementioned reactions, a targeted synthesis can be proposed and optimized.

For a targeted synthesis of this compound via amide coupling, a systematic optimization of reaction parameters would be crucial. This would involve screening various combinations of coupling reagents, additives, bases, and solvents. For instance, a design of experiments (DoE) approach could be employed to efficiently explore the parameter space and identify the optimal conditions for maximizing the yield and purity of the desired product.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Coupling Reagent | HBTU | PyBOP | EDC/HOBt |

| Base | DIPEA | Triethylamine | N-Methylmorpholine |

| Solvent | DMF | DCM | Acetonitrile |

| Temperature (°C) | 0 to rt | rt | 50 |

| This table represents a hypothetical optimization matrix for the synthesis of this compound via amide coupling. |

Similarly, for a Ritter reaction-based synthesis, optimization would focus on the choice of acid catalyst, its loading, the reaction temperature, and the source of the sec-butyl carbocation. The goal would be to achieve high conversion and selectivity while minimizing the formation of byproducts.

Recent advances in catalysis offer promising avenues for the synthesis of N-substituted benzamides, including this compound. For amide coupling, the development of more efficient and environmentally benign coupling reagents is an active area of research. For the Ritter reaction, the use of heterogeneous catalysts, such as solid-supported acids or metal triflates, could offer advantages in terms of catalyst recyclability and simplified product purification. researchgate.net For example, copper(II) triflate (Cu(OTf)₂) has been shown to be an effective catalyst for the Ritter reaction under mild, solvent-free conditions. researchgate.net The application of such novel catalytic systems to the synthesis of this compound could lead to more efficient and sustainable synthetic routes.

Synthesis of Key this compound Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of analogs with systematic structural modifications is essential. These modifications can be introduced at various positions of the molecule, including the ethoxy group, the sec-butyl group, and the aromatic ring.

The synthesis of these derivatives would generally follow the same established pathways of amide coupling or the Ritter reaction, utilizing appropriately substituted starting materials. For example, to synthesize analogs with different alkoxy groups at the 4-position, the corresponding 4-alkoxybenzoic acids would be used as starting materials in an amide coupling reaction. To explore the effect of the N-alkyl substituent, different amines could be coupled with 4-ethoxybenzoic acid.

A hypothetical set of derivatives and their synthetic precursors are outlined in the table below:

| Derivative Name | Modification | Precursor 1 (Acid/Nitrile) | Precursor 2 (Amine/Alcohol) |

| N-(sec-butyl)-4-methoxybenzamide | Ethoxy to Methoxy (B1213986) | 4-methoxybenzoic acid | sec-butylamine |

| N-(tert-butyl)-4-ethoxybenzamide | sec-butyl to tert-butyl | 4-ethoxybenzoic acid | tert-butylamine |

| N-(sec-butyl)-3,4-diethoxybenzamide | Addition of 3-ethoxy | 3,4-diethoxybenzoic acid | sec-butylamine |

| N-isobutyl-4-ethoxybenzamide | sec-butyl to isobutyl | 4-ethoxybenzoic acid | isobutylamine |

| This table provides examples of potential derivatives of this compound and the starting materials for their synthesis. |

The biological evaluation of these synthesized derivatives would then provide valuable data to establish a comprehensive SAR profile, guiding the design of future compounds with potentially enhanced properties.

Advanced Spectroscopic and Structural Elucidation of N Sec Butyl 4 Ethoxybenzamide

X-ray Crystallography and Single Crystal Diffraction Analysis

For N-(sec-butyl)-4-ethoxybenzamide, a successful single-crystal X-ray analysis would yield a detailed map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision. The analysis would confirm the connectivity of the ethoxy group at the para position of the benzamide (B126) ring and the sec-butyl group attached to the amide nitrogen.

A critical aspect of the analysis would be the unambiguous determination of the molecule's conformation. This includes the dihedral angle between the plane of the phenyl ring and the amide group. In related structures, such as N-Butyl-4-chlorobenzamide, this dihedral angle is relatively small, indicating a near-planar arrangement between the two groups. researchgate.net For this compound, a similar conformation would be expected, although steric hindrance from the bulkier sec-butyl group might induce a slightly larger twist.

Furthermore, since the sec-butyl group contains a chiral center, the compound can exist as (R)- and (S)-enantiomers. If a single enantiomer is crystallized, its absolute stereochemistry can be determined. If a racemic mixture is used, the crystal may form as a racemic compound or a conglomerate, and the analysis will reveal the spatial relationship between the two enantiomers in the crystal lattice.

Table 1: Expected Crystallographic Parameters for this compound (Based on Analogous Structures)

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or Pbca (for racemic) | Defines the symmetry elements within the unit cell. |

| C=O Bond Length | ~1.23 Å | Typical double bond character of an amide carbonyl. |

| C-N Bond Length | ~1.33 Å | Partial double bond character due to resonance. |

| Phenyl-C(O) Bond Length | ~1.49 Å | Standard single bond length. |

| Dihedral Angle (Phenyl/Amide) | 10 - 30° | Indicates the degree of twist between the two planes. |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions. For this compound, the primary interaction driving the crystal packing is expected to be hydrogen bonding.

Specifically, the amide proton (N-H) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This would lead to the formation of robust N-H···O hydrogen bonds, often linking molecules into chains or sheets. researchgate.net In the crystal structure of N-Butyl-4-chlorobenzamide, molecules are linked into rows by these N-H···O interactions. researchgate.net A similar motif is highly probable for this compound.

Weaker interactions, such as C-H···O and C-H···π interactions, would also play a role in stabilizing the three-dimensional network. researchgate.net The ethoxy group's oxygen atom could act as a weak hydrogen bond acceptor, while the aromatic ring can interact with C-H bonds from the alkyl groups of neighboring molecules. The arrangement of the hydrophobic sec-butyl and ethoxy groups will also influence the packing, likely segregating into regions away from the polar amide groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy is an unparalleled tool for determining the structure of molecules in solution, providing information about the chemical environment, connectivity, and spatial proximity of atoms.

While one-dimensional (¹H and ¹³C) NMR provides initial information, multi-dimensional techniques are required for a complete and unambiguous assignment of all signals and for conformational analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of bonded proton networks. For this compound, it would be used to confirm the connectivity within the sec-butyl group (CH proton coupled to two CH₃ groups and a CH₂ group) and the ethoxy group (CH₂ protons coupled to CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is the most reliable way to assign the carbon signals of the sec-butyl and ethoxy groups, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. Key expected correlations would include the N-H proton to the carbonyl carbon and carbons of the sec-butyl group, and the aromatic protons to the carbonyl carbon and the carbon of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons (typically < 5 Å). It is the primary NMR method for conformational analysis in solution. For this compound, NOESY could reveal the preferred orientation of the sec-butyl group relative to the benzamide core by showing correlations between the N-H proton and the sec-butyl CH proton, or between the aromatic protons adjacent to the amide group and protons on the sec-butyl group.

Modern computational chemistry allows for the prediction of NMR chemical shifts. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often used with Density Functional Theory (DFT), can calculate theoretical chemical shifts for a given molecular geometry. researchgate.net

By comparing the experimentally measured ¹H and ¹³C chemical shifts with those predicted for different possible conformations (e.g., different rotational isomers), one can gain confidence in the proposed solution-state structure. Discrepancies between experimental and theoretical values can often be resolved by postulating a different conformation or by considering solvent effects. Predicted spectra for related compounds, such as 4-Ethoxybenzamide and 1-sec-butyl-4-nitrobenzene, are available in databases and can serve as a starting point for assignments. hmdb.cachemicalbook.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges and Key HMBC/NOESY Correlations

| Atom/Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations |

|---|---|---|---|

| Amide N-H | 7.5 - 8.5 | - | HMBC: C=O, sec-butyl CαNOESY: Aromatic H (ortho), sec-butyl Hα |

| Carbonyl C=O | - | 165 - 170 | HMBC: N-H, Aromatic H (ortho) |

| Aromatic H (ortho to C=O) | 7.7 - 7.9 | 128 - 130 | HMBC: C=O, Aromatic C (ipso, ortho, para) |

| Aromatic H (ortho to OEt) | 6.9 - 7.1 | 113 - 115 | HMBC: Aromatic C (ipso, ortho, para), O-CH₂ |

| Ethoxy -OCH₂- | 4.0 - 4.2 | 63 - 65 | HMBC: Aromatic C (ipso), -CH₃ |

| Ethoxy -CH₃ | 1.4 - 1.5 | 14 - 16 | HMBC: -OCH₂- |

| sec-butyl -CH- | 4.0 - 4.3 | 47 - 50 | HMBC: C=O |

| sec-butyl -CH₂- | 1.5 - 1.7 | 28 - 30 | HMBC: -CH-, -CH₃ (ethyl part) |

| sec-butyl -CH₃ (from ethyl) | 0.9 - 1.0 | 10 - 12 | HMBC: -CH₂-, -CH- |

Detailed Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are exceptionally useful for identifying the functional groups present in a sample.

For this compound, the vibrational spectra would be dominated by characteristic bands from the secondary amide, the para-substituted aromatic ring, and the ethoxy group.

Amide Bands: The amide group gives rise to several distinct and intense vibrations. The N-H stretching vibration is expected as a sharp band around 3300 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is one of the most intense peaks in the IR spectrum and is anticipated in the 1640-1680 cm⁻¹ region. The Amide II band, a mixture of N-H bending and C-N stretching, appears around 1530-1550 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a set of bands between 1450 and 1600 cm⁻¹. The substitution pattern on the ring is often revealed by the pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region; a para-substituted ring is expected to show a strong band around 830-860 cm⁻¹.

Ethoxy and Alkyl Groups: The C-O stretching vibrations of the ethoxy group are expected to produce strong bands, particularly an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The C-H stretching vibrations of the alkyl groups (sec-butyl and ethyl) will be visible in the 2850-2970 cm⁻¹ region.

While IR spectroscopy relies on a change in dipole moment, Raman spectroscopy depends on a change in polarizability. ksu.edu.sa Therefore, the symmetric and non-polar vibrations, such as the aromatic ring breathing mode, are often more intense in the Raman spectrum, providing complementary information to the IR data.

Table 3: Principal Vibrational Modes and Expected Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected IR Frequency | Expected Raman Frequency |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 (Strong, Sharp) | Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 (Medium) | Medium |

| Aliphatic C-H Stretch | sec-butyl, Ethoxy | 2970 - 2850 (Strong) | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1640 (Very Strong) | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1610, 1580, 1500 (Medium-Strong) | Strong |

| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1550 - 1530 (Strong) | Weak |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1260 - 1230 (Very Strong) | Medium |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1050 - 1020 (Strong) | Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (Excluding Basic Identification)

Mass spectrometry serves as a powerful tool for the detailed structural elucidation of this compound beyond simple identification. Through high-resolution mass spectrometry (HRMS), the precise molecular weight can be determined, confirming the elemental composition. Furthermore, analysis of the fragmentation patterns under electron ionization (EI) provides valuable insights into the molecule's structure and bond stabilities.

The molecular formula of this compound is C13H19NO2, which corresponds to a theoretical monoisotopic mass of 221.1416 u and a molecular weight of approximately 221.30 g/mol . High-resolution mass spectrometry would be expected to yield a molecular ion peak ([M]⁺) that precisely matches this theoretical mass, thereby confirming the elemental formula.

The fragmentation of this compound in an EI mass spectrometer is predicted to follow several key pathways, characteristic of N-alkyl substituted aromatic amides and ethers. The stability of the resulting fragments dictates the relative abundance of the observed peaks in the mass spectrum.

A primary fragmentation pathway for aromatic amides involves the cleavage of the amide bond (N-CO). This would result in the formation of a resonance-stabilized benzoyl cation. For this compound, this would be the 4-ethoxybenzoyl cation. This cation can subsequently lose a molecule of carbon monoxide (CO) to form a phenyl cation. nih.govyoutube.com

Another significant fragmentation route is the α-cleavage at the N-alkyl substituent. miamioh.edu For the sec-butyl group, this can occur in two ways: loss of an ethyl radical (•CH2CH3) or loss of a methyl radical (•CH3). The loss of the larger alkyl group is often preferred. miamioh.edu

The ethoxy group on the aromatic ring can also undergo fragmentation. A common pathway for aryl ethers is the cleavage of the alkyl-oxygen bond, leading to the loss of an ethyl radical.

A McLafferty-type rearrangement is also a possibility for compounds containing a carbonyl group and an alkyl chain with a γ-hydrogen. jove.com In this compound, this could involve the transfer of a hydrogen from the sec-butyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Based on these principles, a predicted fragmentation pattern for this compound is presented below. The table outlines the expected major fragment ions, their mass-to-charge ratio (m/z), and the likely fragmentation pathway.

Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 221 | [C13H19NO2]⁺ | Molecular Ion ([M]⁺) |

| 192 | [M - C2H5]⁺ | α-cleavage of the sec-butyl group (loss of ethyl radical) |

| 178 | [M - C3H7]⁺ | Cleavage of the sec-butyl group |

| 164 | [C9H10NO2]⁺ | Loss of the sec-butyl group |

| 149 | [C9H9O2]⁺ | 4-ethoxybenzoyl cation |

| 121 | [C7H5O2]⁺ | Loss of CO from the 4-ethoxybenzoyl cation |

| 105 | [C7H5O]⁺ | Benzoyl cation (from loss of ethoxy group) |

| 77 | [C6H5]⁺ | Phenyl cation (from loss of CO from benzoyl cation) |

| 57 | [C4H9]⁺ | sec-butyl cation |

| 44 | [CONH2]⁺ | Cleavage of the R-CONH2 bond |

It is important to note that the relative intensities of these peaks would depend on the stability of the respective ions and the energy of the electron beam. The analysis of these fragments provides a detailed map of the molecule's connectivity and is a cornerstone of its structural confirmation.

Computational Chemistry and Theoretical Investigations of N Sec Butyl 4 Ethoxybenzamide

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing information about molecular motion, conformational changes, and intermolecular interactions.

While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamic equilibrium between these conformers at a given temperature. An MD simulation of N-(sec-butyl)-4-ethoxybenzamide would illustrate the flexibility of the sec-butyl and ethoxy side chains and the rotational dynamics around the amide bond.

By analyzing the trajectory from an MD simulation, one could generate a Ramachandran-like plot for key dihedral angles to visualize the accessible conformational space. This analysis would quantify the flexibility of different parts of the molecule, which is crucial for understanding how it might interact with other molecules, such as biological receptors or solvent molecules.

MD simulations are particularly well-suited for studying molecules in a condensed phase, such as in a solvent. A simulation of this compound in a box of explicit solvent molecules (e.g., water or a nonpolar solvent) would provide a realistic picture of its behavior in solution.

Such simulations would allow for the calculation of the radial distribution function (RDF) between specific atoms of the solute and the solvent molecules. The RDF would reveal the structure of the solvent shell around the molecule and identify key intermolecular interactions, such as hydrogen bonds between the amide group or the ethoxy oxygen and water molecules. This information is vital for understanding the solubility and partitioning behavior of the compound.

Theoretical Spectroscopic Predictions

Computational methods can predict various types of molecular spectra, which can be invaluable for interpreting experimental data or for identifying a compound.

For this compound, DFT calculations would be used to predict its vibrational spectra (Infrared and Raman). This involves calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration of the molecule. The predicted spectrum, although often systematically shifted from experimental values, can be scaled to provide a close match to experimental data, aiding in the assignment of spectral bands to specific molecular motions.

Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This would provide theoretical values for the absorption maxima (λmax), which are related to the electronic structure and conjugation within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and serves as an example of the output from a vibrational frequency calculation.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| 1 | 3450 | N-H stretch |

| 2 | 3050 | Aromatic C-H stretch |

| 3 | 2980 | Aliphatic C-H stretch (sec-butyl) |

| 4 | 1680 | C=O stretch (Amide I) |

| 5 | 1605 | Aromatic C=C stretch |

| 6 | 1540 | N-H bend (Amide II) |

| 7 | 1250 | C-O-C stretch (ethoxy) |

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in predicting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govnih.gov These predictions provide a powerful complement to experimental data, aiding in structural elucidation and the understanding of molecular electronic environments. arxiv.org

For this compound, theoretical calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the isotropic magnetic shielding tensors of the nuclei. nih.gov These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov Recent advancements incorporating machine learning and graph neural networks have shown promise in further refining the accuracy of chemical shift predictions by learning from large datasets of experimental and calculated values. nih.govnih.govarxiv.org

Similarly, computational methods can predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations typically involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The predicted frequencies and their corresponding intensities can be visualized as a theoretical spectrum, which can then be compared to the experimental spectrum. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic C=O stretching frequency of the amide group and the various C-H and C-O stretching and bending modes can be identified and assigned with greater confidence. researchgate.net

Below is a hypothetical table illustrating the kind of data that could be generated from such computational predictions for a fragment of this compound.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for a Fragment of this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Carbonyl C | 168.5 | - |

| Aromatic C-O | 160.2 | - |

| Aromatic C-C=O | 128.9 | - |

| Aromatic C-H | 129.8 | 7.8 |

| Aromatic C-H | 114.5 | 6.9 |

| Ethoxy CH₂ | 63.7 | 4.1 |

| Ethoxy CH₃ | 14.8 | 1.4 |

| N-CH | 52.3 | 4.0 |

| sec-butyl CH | 30.1 | 1.9 |

| sec-butyl CH₂ | 20.5 | 1.5 |

| sec-butyl CH₃ | 10.2 | 0.9 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical software.

Comparison of Theoretical and Experimental Spectroscopic Data

A critical step in computational studies is the validation of theoretical models against experimental data. researchgate.net The comparison between predicted and experimental NMR and vibrational spectra serves to assess the accuracy of the computational method and provides a more robust interpretation of the experimental results. biorxiv.orgcolumbia.edu

Discrepancies between theoretical and experimental values can arise from several factors. For NMR predictions, solvent effects can significantly influence chemical shifts, and while some computational models can account for this, it remains a challenge. arxiv.org Similarly, for vibrational frequencies, the calculations are often performed for a single molecule in the gas phase, whereas experimental spectra are typically recorded on solid or liquid samples where intermolecular interactions can shift the vibrational modes. researchgate.net Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data.

The correlation between calculated and experimental data is often evaluated using statistical measures such as the mean absolute error (MAE). For instance, recent machine learning models have achieved MAEs of around 2.05 ppm for ¹³C and 0.16 ppm for ¹H chemical shifts. arxiv.org Good agreement between the predicted and experimental spectra provides strong evidence for the proposed molecular structure and a deeper understanding of its electronic and vibrational properties. researchgate.net

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3350 | 3380 | Amide N-H stretch |

| C=O Stretch | 1645 | 1660 | Amide I band |

| C-N Stretch | 1540 | 1555 | Amide II band |

| Aromatic C=C Stretch | 1605 | 1610 | Phenyl ring stretch |

| C-O-C Stretch | 1250 | 1260 | Aryl-alkyl ether stretch |

Note: These are representative values and the actual experimental and theoretical frequencies would depend on the specific conditions and computational methods used.

Analysis of Intra- and Intermolecular Interactions

Hydrogen Bonding Networks and Strength

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the structure and properties of molecular solids and solutions. nih.govresearchgate.net In this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular hydrogen bonds, which can lead to the creation of one-dimensional chains or more complex three-dimensional networks in the solid state. researchgate.netresearcher.life

The strength of these hydrogen bonds can be estimated using computational methods by analyzing the geometry of the interaction (e.g., the H···O distance and the N-H···O angle) and by calculating the interaction energy between the molecules. nih.govarxiv.org The strength of hydrogen bonds can also be inferred from vibrational spectroscopy, as the N-H stretching frequency is known to shift to lower wavenumbers upon hydrogen bond formation. The magnitude of this shift is generally proportional to the strength of the hydrogen bond. In solution, the nature and extent of hydrogen bonding can be influenced by the solvent. rsc.org

Anomeric Effects and Resonance Stabilization in the Benzamide (B126) Scaffold

The electronic structure of the benzamide scaffold in this compound is influenced by resonance and potentially by anomeric effects. Resonance stabilization is a key feature of amides, involving the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This delocalization results in a partial double bond character for the C-N bond, which affects the geometry and reactivity of the amide group.

Structure Activity Relationship Sar Studies: Mechanistic Perspectives of N Sec Butyl 4 Ethoxybenzamide Analogues

Influence of N-Substitution on Benzamide (B126) Derivative Activity and Molecular Properties

The substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in defining the pharmacological profile and physicochemical properties of benzamide derivatives. nih.govresearchgate.netnanobioletters.com The size, shape, lipophilicity, and electronic properties of the N-alkyl group can significantly modulate a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Research on a variety of N-substituted benzamides has demonstrated that modifications at this position can lead to substantial changes in biological activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, the N-substituent is part of the "cap" group, which interacts with the surface of the enzyme active site. Studies have shown that both the size and nature of this group are critical for potent inhibitory activity. nih.govresearchgate.net Similarly, in the context of antimicrobial agents, the N-substituent can influence the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. nanobioletters.com

The lipophilicity of the molecule, a critical factor for membrane permeability, is also heavily influenced by the N-substituent. nih.gov A systematic study on N-[(2-pyrrolidinyl)methyl]-substituted benzamides revealed that the nature of the N-substituent significantly affects the apparent lipophilicity (log kw). nih.gov Generally, increasing the size of the alkyl chain on the nitrogen atom enhances lipophilicity, which can improve passage across biological membranes but may also lead to increased metabolic degradation or non-specific binding. The choice of an N-sec-butyl group, as in the title compound, represents a balance between size and lipophilicity, providing sufficient bulk for specific interactions without being excessively hydrophobic.

Interactive Table: Influence of N-Substitution on Benzamide Properties

| N-Substituent | General Effect on Lipophilicity | Potential Impact on Activity | Reference |

|---|---|---|---|

| Methyl | Lower | May be too small for optimal binding | nih.gov |

| Ethyl | Moderate | Balanced properties | nih.gov |

| Propyl | Higher | Increased membrane permeability | nih.gov |

| sec-Butyl | Higher | Introduces chirality and specific steric bulk | youtube.comucla.edu |

| tert-Butyl | Higher | Provides significant steric bulk | quora.com |

Role of the Ethoxy Substituent at the Para Position of the Benzamide Ring in Molecular Recognition

The substitution pattern on the benzamide phenyl ring is another critical determinant of biological activity. The ethoxy group (-OCH2CH3) at the para-position (position 4) of N-(sec-butyl)-4-ethoxybenzamide is an electron-donating group, which can influence the electronic environment of the entire molecule and participate in specific binding interactions.

Studies on related benzamide derivatives have highlighted the importance of para-substitution. For example, in a series of benzamide-isoquinoline derivatives targeting the sigma-2 (σ2) receptor, the presence of an electron-donating methoxy (B1213986) group at the para-position dramatically improved selectivity for the σ2 receptor over the σ1 receptor. nih.gov This suggests that the electron-donating nature of the para-alkoxy group can be crucial for molecular recognition and receptor subtype selectivity. The ethoxy group in this compound would be expected to have a similar electronic effect to a methoxy group.

Furthermore, research on substituted benzamides as dopamine (B1211576) D4 receptor ligands has shown that polar substituents at the para- and/or meta-positions are critical for enhanced binding affinity. nih.gov The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a key interaction with a complementary hydrogen bond donor on the receptor surface. This ability to form hydrogen bonds can significantly contribute to the binding energy and specificity of the ligand-receptor complex. In some cases, the presence of a substituent at the para-position, such as a 4-fluorophenoxy group, has been shown to be generally advantageous for the antiplasmodial activity of 2-phenoxybenzamides. mdpi.com

Interactive Table: Effect of para-Substituents on Benzamide Activity

| para-Substituent | Electronic Effect | Potential Role in Binding | Example Finding | Reference |

|---|---|---|---|---|

| Hydrogen | Neutral | Baseline/No specific interaction | Moderate activity in some series | mdpi.com |

| Ethoxy | Electron-donating | Hydrogen bond acceptor | Similar to methoxy, can enhance selectivity | nih.gov |

| Methoxy | Electron-donating | Hydrogen bond acceptor | Increased σ2 receptor affinity and selectivity | nih.gov |

| Nitro | Electron-withdrawing | Hydrogen bond acceptor | Decreased σ2 receptor affinity | nih.gov |

Stereochemical Aspects of the sec-Butyl Group and its Impact on Interactions

A unique feature of the N-sec-butyl group is its chirality. The second carbon atom of the sec-butyl group is a chiral center, meaning it can exist in two different three-dimensional arrangements, or enantiomers: (R)-N-(sec-butyl)-4-ethoxybenzamide and (S)-N-(sec-butyl)-4-ethoxybenzamide. youtube.comucla.edu This stereochemical feature is of paramount importance in drug design, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net

The differential interaction of enantiomers with a chiral binding site is a well-established principle. nih.gov One enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all. researchgate.net This is because the precise three-dimensional arrangement of atoms is critical for achieving a complementary fit with the binding pocket of a biological target. mhmedical.com For a drug to be active, specific functional groups must align correctly with the corresponding interaction points on the receptor. nih.gov

For example, studies on TRPV1 antagonists have demonstrated marked stereospecific activity, with the (S)-configuration of a chiral compound showing potent antagonism, while the (R)-configuration exhibited a significant loss of activity. nih.gov Similarly, the relative stereochemistry of amino acids in peptide-based drugs has been shown to be critical for activity and selectivity at melanocortin receptors. researchgate.net Therefore, the specific stereoisomer of this compound would likely exhibit a different biological activity profile compared to its mirror image or the racemic mixture. The separation and individual testing of the (R) and (S) enantiomers are essential to fully characterize the SAR of this compound.

Comparative Analysis with Structurally Related Benzamide Analogues (e.g., N-(tert-butyl)-4-ethoxybenzamide)

To further understand the SAR of this compound, it is instructive to compare it with structurally related analogues, such as N-(tert-butyl)-4-ethoxybenzamide. The primary difference between these two molecules lies in the N-alkyl substituent: a sec-butyl group versus a tert-butyl group. quora.com

The tert-butyl group is achiral and significantly bulkier than the sec-butyl group. This difference in size and shape can have profound effects on binding affinity and selectivity. The increased steric hindrance of the tert-butyl group may be beneficial if the binding pocket is large and can accommodate its bulk, potentially leading to increased potency or altered selectivity. Conversely, if the binding site is more constrained, the bulkiness of the tert-butyl group could lead to a steric clash, reducing or preventing effective binding, in which case the less bulky sec-butyl group might be preferred.

In a study on 2-phenoxybenzamides with antiplasmodial activity, N-tert-butyl and N-pivaloyl (a related bulky group) analogues showed different profiles of activity and cytotoxicity, highlighting the sensitivity of the biological response to the size and shape of the N-substituent. mdpi.com The replacement of a sec-butyl group with a tert-butyl group eliminates the chiral center, which could be advantageous in terms of simplifying synthesis and pharmacology if both enantiomers of the sec-butyl compound have undesirable properties or if one is significantly less active. However, it also removes the possibility of exploiting stereospecific interactions that might be key to high-affinity binding.

Interactive Table: Comparison of N-sec-butyl and N-tert-butyl Substituents

| Feature | N-sec-butyl | N-tert-butyl | Implication for SAR | Reference |

|---|---|---|---|---|

| Structure | Branched, CH(CH₃)CH₂CH₃ | Highly branched, C(CH₃)₃ | Different 3D shape and volume | quora.com |

| Chirality | Chiral | Achiral | sec-Butyl allows for stereospecific interactions | youtube.comnih.gov |

| Steric Bulk | Moderate | High | tert-Butyl may enhance or hinder binding depending on pocket size | mdpi.com |

| Flexibility | More flexible | Less flexible | Can influence induced fit at the binding site | |

Ultimately, the precise impact of these structural modifications can only be determined through empirical testing, but a comparative analysis based on established SAR principles provides a rational basis for the design of new analogues with potentially improved properties.

Solid State Chemistry and Supramolecular Assembly of N Sec Butyl 4 Ethoxybenzamide

Cocrystallization Phenomena and Coformer Selection

Without experimental data, the design principles for supramolecular synthons and the application of experimental techniques like droplet evaporative crystallization for N-(sec-butyl)-4-ethoxybenzamide cannot be discussed.

Polymorphism and Solvate Formation Studies

There are no reports on the identification of different crystalline forms of this compound or the study of its solvent-molecule interactions in solvate formation.

Crystal Engineering Principles Applied to this compound

The application of crystal engineering principles to this specific compound has not been documented in the available literature.

Mechanistic Investigations of Biological Interactions of N Sec Butyl 4 Ethoxybenzamide Strictly in Vitro / in Silico Level, Excluding Clinical Outcomes or Safety

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein. For benzamide (B126) derivatives, including structures analogous to N-(sec-butyl)-4-ethoxybenzamide, these in silico methods have been instrumental in identifying potential biological targets and elucidating interaction mechanisms at the molecular level.

Docking studies have revealed that benzamide moieties can interact with the active sites of various enzymes and receptors. For instance, in the context of cholinesterase and β-secretase inhibition, the benzamide group is crucial for anchoring the ligand within the binding pocket through hydrogen bonding and aromatic-aromatic interactions. mdpi.com Similarly, for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), virtual screenings have identified benzamide analogs as negative allosteric modulators (NAMs). nih.gov These studies pinpoint specific amino acid residues that form key interactions with the ligand, providing a rationale for the observed binding affinity.

It is important to note that the accuracy of binding affinity predictions can be influenced by several factors, including the quality of the protein structure, the docking algorithm used, and the conformational flexibility of both the ligand and the receptor. nih.govnih.gov

Table 1: Examples of Predicted Binding Affinities and Key Interacting Residues for Benzamide Analogues

| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Key Interacting Residues (Example) |

| Benzamide Analogues | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | IC50 of 6.0 µM for a lead compound | Aromatic nest residues (e.g., Trp56, Trp61, Trp87, Trp150, Tyr199) nih.gov |

| Benzamide Derivatives | Cholinesterases | IC50 of 4.7 µM for compound 2a against BChE | Not explicitly detailed in search results |

| Benzamide Derivatives | β-Secretase | Not explicitly detailed in search results | Not explicitly detailed in search results |

| N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives | HIV-1 Vif | EC50 of 1.54 μM for compound 12c | Not explicitly detailed in search results |

Enzyme Inhibition Mechanism Studies for Related Benzamides

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are essential for characterizing the mechanism by which a compound inhibits an enzyme. For benzamide derivatives, these analyses have revealed various modes of inhibition, including competitive, non-competitive, and mixed inhibition.

A kinetic study of a 5-styrylbenzamide derivative (compound 2a) as a β-secretase inhibitor demonstrated non-competitive inhibition. mdpi.com This was determined by constructing Lineweaver-Burk plots, which showed a decrease in the maximum velocity (Vmax) with increasing inhibitor concentration, while the Michaelis constant (Km) remained unchanged. mdpi.com Dixon plots were also used to determine the inhibitor constant (Ki). mdpi.com

In another example, studies on benzylamine-sulfonamide derivatives as monoamine oxidase B (MAO-B) inhibitors also revealed a non-competitive mechanism of inhibition. nih.gov Conversely, some diclofenac (B195802) and mefenamic acid conjugates with sulfa drugs, which contain a benzamide-like structure, exhibited a mixed mode of urease inhibition. acs.org The type of inhibition provides crucial information about whether the inhibitor binds to the enzyme's active site, an allosteric site, or both.

Table 2: Kinetic Parameters of Enzyme Inhibition by Benzamide Analogues

| Inhibitor Class | Enzyme | Inhibition Type | Ki Value (Example) | Vmax/Km Effect (Example) |

| 5-Styrylbenzamide derivative | β-Secretase | Non-competitive | Not specified | Vmax decreases, Km unchanged mdpi.com |

| Benzylamine-sulfonamides | MAO-B | Non-competitive | Not specified | Not specified |

| Diclofenac/Mefenamic acid-sulfa drug conjugates | Urease | Mixed | Not specified | Not specified |

Identification of Allosteric Binding Sites and Mechanisms

Allosteric modulation, where a ligand binds to a site on the receptor or enzyme distinct from the primary (orthosteric) binding site, is an increasingly important mechanism in drug discovery. Several studies have identified allosteric binding sites for benzamide analogues.

For instance, research on neuronal nicotinic acetylcholine receptors (nAChRs) has identified a novel allosteric binding site for benzamide-based negative allosteric modulators (NAMs). nih.gov This site, located approximately 10 Å from the orthosteric acetylcholine binding site, is situated at the interface between the α and β subunits. nih.gov The non-competitive nature of the inhibition by these NAMs, where the effect of the modulator is not overcome by increasing concentrations of the natural agonist, further supports an allosteric mechanism. nih.gov

Similarly, studies on the D4 dopamine (B1211576) receptor have suggested that benzamide ring substituents can indirectly mediate interactions, hinting at an allosteric mechanism. nih.gov The differential response of D2 and D4 receptors to sodium ions in the presence of substituted benzamides also points towards distinct allosteric mechanisms for these receptor subtypes. nih.gov The identification of these allosteric sites opens up new avenues for designing subtype-selective ligands with potentially improved therapeutic profiles.

Receptor Binding Mechanisms: Molecular Level Insights for Benzamide Analogues

Ligand-Receptor Interaction Profiling

Understanding the specific interactions between a ligand and its receptor is fundamental to rational drug design. For benzamide analogues, interaction profiling has been achieved through a combination of experimental techniques and computational modeling.

Studies on benzamide derivatives targeting various receptors have highlighted the importance of specific structural features for binding. For example, in the case of 5-HT3 receptor agonists, the benzamide scaffold itself represents a novel chemotype, as it lacks the positively charged functionality typically considered essential for binding to the orthosteric site. researchgate.net This suggests a potential allosteric binding mode.

For dopamine D4 receptors, structure-activity relationship (SAR) studies have shown that polar substituents on the benzamide ring, particularly at the meta (5-) and para (4-) positions, play a critical role in binding affinity. nih.gov These substituents are thought to orient the molecule in the binding pocket to facilitate favorable interactions. nih.gov Similarly, SAR studies on nAChR negative allosteric modulators have provided insights into the functional effects of chemical modifications on both the pyridyl and alkoxy portions of the benzamide molecules. nih.gov

Table 3: Key Ligand-Receptor Interactions for Benzamide Analogues

| Ligand Class | Receptor | Key Interacting Groups | Type of Interaction |

| Benzamide Analogues | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) | Aromatic rings, amide group | Aromatic-aromatic, hydrogen bonding mdpi.comnih.gov |

| Substituted Benzamides | Dopamine D4 Receptor | Polar substituents on the benzamide ring | Hydrogen bonding, electrostatic interactions nih.gov |

| Benzamide Analogues | 5-HT3 Receptor | Benzamide scaffold | Potentially allosteric interactions researchgate.net |

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a receptor is often a dynamic process that can induce conformational changes in both the ligand and the receptor, a concept known as "induced fit". nih.gov These changes are crucial for achieving the optimal binding configuration and biological response.

The binding of competitive inhibitors to enzymes like ribonuclease has been shown to induce conformational changes that affect regions of the protein distant from the active site. researchgate.net This stabilization of the protein structure by the ligand can alter its susceptibility to proteolysis, providing indirect evidence of a conformational change. researchgate.net Computational approaches that account for protein side-chain flexibility have been shown to improve the prediction of ligand binding modes and affinities, highlighting the importance of considering induced fit in molecular modeling studies. nih.gov

Theoretical Prediction of Biomolecular Interactions (e.g., Melanin (B1238610) Binding Mechanism)

While direct in silico studies on the melanin binding mechanism of this compound are not extensively detailed in the public domain, theoretical predictions can be formulated based on the well-established principles of small molecule-melanin interactions and computational studies of analogous compounds. nih.govrsc.orgchemrxiv.org The interaction is primarily governed by a combination of factors including the physicochemical properties of the molecule and the unique structural characteristics of melanin. nih.gov

Computational approaches such as molecular dynamics (MD) simulations and density functional theory (DFT) are instrumental in elucidating these interactions at a molecular level. rsc.orgchemrxiv.org These methods can predict the binding affinity, identify key interaction sites, and characterize the non-covalent forces driving the association between a small molecule and the melanin polymer.

Molecular Properties Influencing Melanin Binding

Research on diverse sets of small molecules has identified several key molecular properties that correlate with a high affinity for melanin. nih.gov These properties provide a framework for predicting the binding behavior of this compound.

Basicity: The presence of basic nitrogen atoms is a strong predictor of melanin binding. The amide group in this compound, although weakly basic, could contribute to electrostatic interactions with the acidic functional groups present in melanin.

Aromaticity: The benzamide core provides an aromatic system capable of engaging in π-π stacking interactions with the indole (B1671886) and catechol rings of the melanin polymer. rsc.org This is a significant driving force for the binding of many aromatic compounds to melanin.

A summary of the key molecular drivers for melanin binding is presented in the table below.

| Molecular Property | Predicted Role in Binding of this compound |

| Basicity | The amide nitrogen may participate in electrostatic interactions. |

| Aromaticity | The benzene (B151609) ring is likely to engage in π-π stacking with melanin's aromatic units. |

| Lipophilicity | The alkyl and alkoxy groups are expected to favor hydrophobic interactions. |

Hypothetical Binding Mode and Energetics

A hypothetical binding model for this compound with a fragment of the eumelanin (B1172464) polymer can be constructed based on computational studies of similar molecules. researchgate.net In this model, the molecule would likely orient itself to maximize favorable interactions.

The benzene ring of the benzamide moiety would likely position itself parallel to the planar aromatic systems of the melanin polymer, facilitating π-π stacking. The amide group could form hydrogen bonds with carboxylate or hydroxyl groups on the melanin structure. The sec-butyl and ethoxy groups would likely be situated in a hydrophobic pocket within the polymer.

Molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations are a common method to estimate the binding free energy of small molecule-protein complexes. rsc.org While specific data for this compound is unavailable, a hypothetical breakdown of the binding energy contributions, based on studies of other small molecules binding to melanin, is presented below. rsc.orgchemrxiv.org

| Energy Component | Hypothetical Contribution (kcal/mol) | Role in Binding |

| Van der Waals Energy | Favorable (Negative Value) | Drives hydrophobic and stacking interactions. |

| Electrostatic Energy | Favorable (Negative Value) | Contributes to hydrogen bonding and ionic interactions. |

| Polar Solvation Energy | Unfavorable (Positive Value) | Energy required to desolvate the molecule and binding site. |

| Nonpolar Solvation Energy | Favorable (Negative Value) | Contributes to the hydrophobic effect. |

| Total Binding Free Energy | Favorable (Negative Value) | Indicates a spontaneous binding process. |

It is important to note that the binding of small molecules to melanin can be influenced by the charge state of both the molecule and the melanin polymer, as well as the surrounding solvent environment. rsc.orgchemrxiv.org Computational studies have shown that conformational changes in both the drug and melanin can occur upon interaction, leading to the formation of specific binding cavities. rsc.orgchemrxiv.org

Future Research Directions and Unexplored Avenues for N Sec Butyl 4 Ethoxybenzamide

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of benzamides is a cornerstone of organic chemistry, traditionally achieved by reacting a carboxylic acid derivative with an amine. However, these methods can lack efficiency and selectivity, and often require harsh conditions. Future research on N-(sec-butyl)-4-ethoxybenzamide should prioritize the development of modern, catalytic routes that offer greater control and sustainability.

Traditional amide synthesis often involves activating a carboxylic acid, such as benzoic acid, into an acid chloride, followed by a reaction with an amine. researchgate.net More recent advancements have focused on direct oxidative amidation, which can proceed from more accessible starting materials like aldehydes or even styrenes. researchgate.netnih.govrsc.org For instance, metal-free oxidative procedures have been developed to convert styrenes and amines directly into benzamides. rsc.orgresearchgate.net Another approach involves the use of heterogeneous catalysts, such as copper-based metal-organic frameworks (Cu-MOFs), which facilitate the oxidative coupling of aldehydes and amines under mild conditions and can be recycled, enhancing the sustainability of the process. nih.gov Furthermore, integrated chemo- and biocatalytic systems, which merge enzymes like nitrile hydratase with chemocatalysts, offer a green alternative for amide bond formation in aqueous media. nih.gov

A key challenge and opportunity in synthesizing this compound lies in achieving high selectivity. Cooperative catalysis, using systems like nickel/aluminum, has shown promise for the highly para-selective alkylation of benzamides, which could be a strategy to introduce or modify substituents on the aromatic ring with precision. acs.org Future work could explore applying these advanced catalytic methods to the synthesis of this compound, aiming to improve yield, reduce waste, and control stereochemistry at the chiral sec-butyl center.

| Synthetic Approach | Key Features | Potential Advantages for this compound | References |

|---|---|---|---|

| Traditional Acyl Chloride Method | Two-step process involving a highly reactive intermediate. | Well-established and reliable. | researchgate.net |

| Catalytic Oxidative Amidation | Direct coupling of aldehydes/styrenes with amines using a catalyst (e.g., Cu-MOF) and an oxidant. nih.govresearchgate.net | Higher atom economy, milder conditions, potential for catalyst recycling. nih.gov | nih.govresearchgate.net |

| Integrated Chemo- and Biocatalysis | Combines enzymes (e.g., nitrile hydratase) with chemocatalysts in a one-pot reaction. nih.gov | Environmentally benign (aqueous media), reduced purification steps. nih.gov | nih.gov |

| Cooperative Nickel/Aluminum Catalysis | Enables challenging para-selective alkylation of the benzamide (B126) ring. acs.org | High regioselectivity for functionalization of the aromatic core. | acs.org |

Advanced Material Science Applications of Benzamide Scaffolds

The benzamide functional group is a rigid, planar structure capable of forming strong hydrogen bonds. These characteristics make the benzamide scaffold an excellent building block for advanced materials with tailored properties. While this compound itself has not been explored in this context, its structure suggests significant untapped potential in material science.

One of the most promising areas is in the development of biomaterials. Poly(ester amide)s (PEAs), which combine the mechanical strength of polyamides with the biodegradability of polyesters, are emerging as highly valuable for biomedical applications. mdpi.comacs.orgrsc.org These materials are being investigated for use in tissue engineering scaffolds, which provide a temporary structure for cells to attach to and grow, eventually forming new tissue. nih.govyoutube.comrsc.org The incorporation of a functionalized benzamide unit like this compound into a polymer backbone could precisely tune the material's degradation rate, mechanical properties, and surface wettability. mdpi.com

Beyond tissue engineering, benzamide-based scaffolds have potential in biomedical sensing. nih.gov Materials with porous, three-dimensional structures can be designed to recognize and bind to specific biomolecules, forming the basis of advanced sensors. nih.gov The specific arrangement of functional groups on the this compound molecule could be exploited to create selective binding cavities for target analytes. Additionally, amide-containing polymers have been explored for a range of other applications, including protective surface coatings for textiles, wood, and glass, and as plasticizers. researchgate.netgoogle.com

| Potential Application Area | Relevant Properties of Benzamide Scaffold | Future Research Focus for this compound | References |

|---|---|---|---|

| Tissue Engineering Scaffolds | Mechanical strength, controlled biodegradability, biocompatibility (as seen in PEAs). mdpi.comrsc.org | Incorporate into poly(ester amide)s to create 3D printable scaffolds with tunable properties for cell growth. | mdpi.comrsc.org |

| Biomedical Sensing | High surface area in porous structures, specific molecular recognition capabilities. nih.gov | Design and synthesize porous materials where the compound acts as a selective receptor for disease biomarkers. | nih.gov |

| Functional Polymers | Strong intermolecular hydrogen bonding, thermal stability. | Develop novel polymers for applications such as protective coatings or specialized hydrogels. google.com | google.com |

Integration of Machine Learning in Predictive Modeling for Benzamide Properties

The discovery and optimization of new molecules is a time-consuming and expensive process. Machine learning (ML) and artificial intelligence are revolutionizing this field by enabling the rapid and accurate prediction of molecular properties directly from their structure. mit.eduacellera.comacs.org For a molecule like this compound, which lacks extensive experimental data, these in silico methods offer a powerful way to explore its potential and guide future laboratory research.

Deep learning models, such as graph neural networks and recurrent neural networks, can be trained on large datasets of known compounds to predict a wide range of properties. arxiv.orgulster.ac.uk These properties include fundamental physicochemical characteristics like aqueous solubility and lipophilicity (logP/logD), as well as complex biological and toxicological endpoints (ADMET properties). acellera.comnih.govnih.gov For example, deep learning frameworks have been developed to predict aqueous solubility with high accuracy, a critical parameter for any potential biological application. nih.gov Similarly, models can predict anti-corrosion properties or other material characteristics. doi.org

Future research could apply these predictive tools to this compound and a virtual library of its derivatives. By translating the molecular structure into a computer-readable format (like a SMILES string or molecular graph), ML models can forecast properties of interest. nih.gov This allows for a preliminary screening of thousands of related compounds without the need for synthesis, identifying candidates with the most promising profiles for specific applications. ulster.ac.uk While the accuracy of these models is continually improving, it is crucial to use them as a guiding tool, with experimental validation remaining a key step. arxiv.orgresearchgate.net

| Property to Predict | Machine Learning Approach | Potential Impact on Research | References |

|---|---|---|---|

| Physicochemical Properties (Solubility, logP) | Deep Neural Networks (DNNs), Graph Convolutional Networks (GCNs). nih.govnih.gov | Prioritize synthesis of derivatives with optimal properties for biological or material applications. | nih.govnih.gov |

| Biological Activity / ADMET | Classification models (Random Forest, SVM), Multi-task Neural Networks. researchgate.nettandfonline.comnih.gov | Early-stage assessment of potential efficacy and safety, guiding drug discovery efforts. | researchgate.nettandfonline.comnih.gov |

| Material Properties (e.g., binding affinity, stability) | Quantitative Structure-Property Relationship (QSPR) models, Geometric Deep Learning. doi.orgbohrium.com | Accelerate the design of novel polymers or functional materials by predicting performance. | doi.orgbohrium.com |

Q & A

Q. What are the optimized synthetic routes for N-(sec-butyl)-4-ethoxybenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves amide bond formation between 4-ethoxybenzoic acid and sec-butylamine. Key steps include:

- Coupling Reagents: Use carbodiimides (e.g., EDC/HOBt) or thionyl chloride for acid activation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency.

- Temperature Control: Maintain 0–25°C to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Ethoxy group protons appear as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.9–4.1 ppm). The sec-butyl chain shows distinct splitting patterns (δ 0.8–1.6 ppm) .

- ¹³C NMR: Carbonyl (C=O) resonance at ~168 ppm; ethoxy carbons at ~63 (OCH₂) and ~14 ppm (CH₃) .

- IR: Strong absorption bands for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₃H₁₉NO₂ (MW 233.3 g/mol) .

Q. What in vitro biological screening models are appropriate for evaluating the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases to quantify inhibition constants (Kᵢ) .

Advanced Research Questions

Q. How do the sec-butyl and ethoxy groups influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Lipophilicity: The sec-butyl group increases logP (predicted ~2.8), enhancing membrane permeability but reducing aqueous solubility. Ethoxy contributes moderate polarity .

- Electronic Effects: Ethoxy’s electron-donating nature activates the benzamide ring toward electrophilic substitution (e.g., nitration) at the para position .

- Steric Effects: The branched sec-butyl chain may hinder interactions with flat binding pockets in enzymes .

Q. What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (e.g., EGFR) to predict binding poses and affinity scores .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding and hydrophobic interactions .

- QSAR Models: Use Hammett/Taft parameters to correlate substituent effects with bioactivity .

Q. How should researchers address discrepancies between in vitro and in silico activity data?

Methodological Answer:

- Assay Validation: Confirm compound stability in buffer (HPLC monitoring) and exclude aggregation artifacts (dynamic light scattering) .

- Target Flexibility: Account for protein conformational changes using ensemble docking .

- Solvent Effects: Include explicit water molecules in simulations to mimic physiological conditions .

Q. What strategies optimize metabolic stability while maintaining target affinity?

Methodological Answer:

- Deuterium Incorporation: Replace labile hydrogens (e.g., ethoxy CH₂) to slow oxidative metabolism .

- Prodrug Design: Mask the amide with enzymatically cleavable groups (e.g., esters) .

- Formulation: Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.